Enantiomeric Purity and Configuration: (R)-Target vs. (S)-Antipode vs. Racemate
The (R)-configured compound (CAS 1354007-49-0) is commercially supplied at ≥98% purity and is structurally distinct from its (S)-enantiomer (CAS 1354002-55-3) and the racemic mixture (CAS 1353963-20-8) . In a structurally related N-(1-benzylpyrrolidin-3-yl)-thienopyrimidinamine chemotype evaluated for fatty acid synthase inhibition, the (S)-enantiomer exhibited more than 4-fold greater inhibitory activity than the (R)-enantiomer, demonstrating that the stereochemical configuration at the pyrrolidine 3-position is a critical determinant of biological potency [1]. No equivalent head-to-head chiral comparison data is publicly available for the title compound itself; this evidence represents a class-level inference.
| Evidence Dimension | Enantiomeric differentiation in receptor binding / enzyme inhibition |
|---|---|
| Target Compound Data | Enantiomerically resolved (R)-isomer; ≥98% purity. Quantitative biological activity data not publicly available. |
| Comparator Or Baseline | (S)-enantiomer (CAS 1354002-55-3); racemate (CAS 1353963-20-8). In a structurally analogous thienopyrimidinamine series, (S)-enantiomer >4-fold more active than (R)-enantiomer in fatty acid synthase inhibition assay. |
| Quantified Difference | Class-level inference: enantiomer-dependent activity differences ≥4-fold observed in closely related chemotypes. Magnitude for title compound uncharacterized. |
| Conditions | Fatty acid synthase inhibition assay for N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine enantiomers [1]. |
Why This Matters
Selection of the correct enantiomer is mandatory for SAR integrity; class-level evidence indicates that the biological activity of (R)- and (S)-configured 1-benzylpyrrolidine derivatives can differ by factors exceeding 4-fold.
- [1] ChEBI (EMBL-EBI). (2019). N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine. (S)-enantiomer >4-fold more active than (R)-enantiomer in fatty acid synthase inhibition assays. View Source
